molecular formula C24H25N5O4S B3297860 N-(2-methoxy-5-methylphenyl)-N'-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide CAS No. 896320-91-5

N-(2-methoxy-5-methylphenyl)-N'-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide

Cat. No. B3297860
CAS RN: 896320-91-5
M. Wt: 479.6 g/mol
InChI Key: QAOWNWQGOKDLEJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N'-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C24H25N5O4S and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)-N'-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)-N'-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

The compound, as part of the [1,2,4]Triazolo [3,4-b] [1,3,4]thiadiazepine derivatives, has been synthesized and evaluated for its antimicrobial activities . These compounds have shown promising results against some bacterial and fungal strains .

Antifungal Applications

Compounds with a triazole moiety, such as the one , have been found to be effective in combating fungal infections . This makes it a potential candidate for the development of new antifungal drugs .

Antibacterial Applications

The compound could also have potential antibacterial applications. Triazoles have been noted for their value as antimicrobial agents . Additionally, quinoxalines, which are part of the compound’s structure, show a broad spectrum of antibacterial activity .

Antidepressant Applications

Seven-membered heterocycles with two or more heteroatoms and their fused derivatives play an important role in the synthesis of drugs classified as antidepressants . The compound could potentially be used in the development of new antidepressant drugs .

Analgesic Applications

The compound could potentially be used in the development of new analgesic (pain-relieving) drugs. Seven-membered heterocycles with two or more heteroatoms and their fused derivatives have been used in the synthesis of drugs classified as analgesics .

Hypnotic Applications

The compound could potentially be used in the development of new hypnotic (sleep-inducing) drugs. Seven-membered heterocycles with two or more heteroatoms and their fused derivatives have been used in the synthesis of drugs classified as hypnotics .

Anxiolytic Applications

The compound could potentially be used in the development of new anxiolytic (anxiety-reducing) drugs. Seven-membered heterocycles with two or more heteroatoms and their fused derivatives have been used in the synthesis of drugs classified as anxiolytics .

Antiviral Applications

Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay. Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity .

properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-14-5-10-19(33-4)18(13-14)26-23(31)22(30)25-12-11-20-15(2)29-24(34-20)27-21(28-29)16-6-8-17(32-3)9-7-16/h5-10,13H,11-12H2,1-4H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWNWQGOKDLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-5-methylphenyl)-N'-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-5-methylphenyl)-N'-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxy-5-methylphenyl)-N'-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxy-5-methylphenyl)-N'-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide
Reactant of Route 5
N-(2-methoxy-5-methylphenyl)-N'-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxy-5-methylphenyl)-N'-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide

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